

Introduction: A Chiral Building Block of Pharmaceutical Importance

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Compound of Interest

Compound Name: *H-Holeu-OH hcl*

CAS No.: 1330286-49-1

Cat. No.: B1426041

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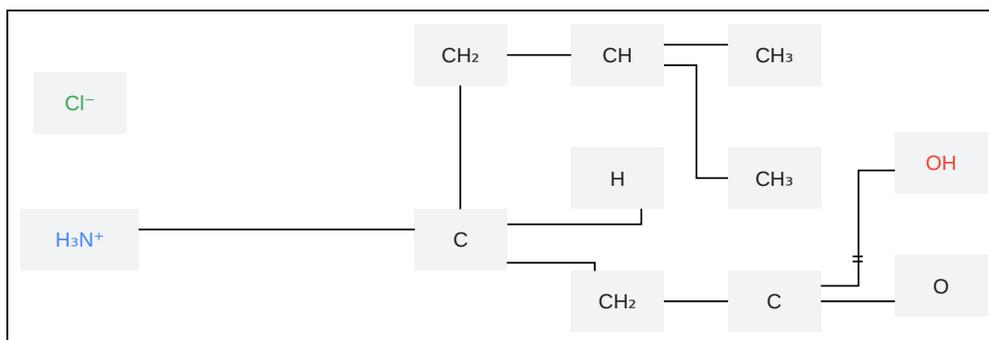
(S)-3-Amino-5-methylhexanoic acid, also known as (S)- β -homoleucine, is a non-proteinogenic amino acid. In its hydrochloride salt form, it presents as a stable, crystalline solid, facilitating easier handling and storage.[1] Its primary significance lies in its role as a chiral building block for the synthesis of more complex, biologically active molecules.[1][2]

It is crucial to distinguish this compound from its structurally related and well-known analogue, Pregabalin, which is (S)-3-(aminomethyl)-5-methylhexanoic acid.[3] While both share an isobutyl side chain and a hexanoic acid backbone, the position of the amino group differs. The topic compound is a β -amino acid (amino group at the C3 position), whereas Pregabalin is a γ -amino acid (amino group on a methyl substituent at the C3 position). This structural distinction is fundamental to their respective chemical reactivity and biological profiles.

Molecular Structure and Physicochemical Properties

The defining feature of (S)-3-Amino-5-methylhexanoic acid is the stereocenter at the third carbon (C3), which dictates the molecule's three-dimensional orientation and is critical for its utility in stereospecific synthesis.[2] The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.

(S)-3-Amino-5-methylhexanoic acid hydrochloride



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Caption: Chemical structure of (S)-3-Amino-5-methylhexanoic acid hydrochloride.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These data are critical for designing synthetic reactions, purification protocols, and analytical methods.

Identifier/Property	Value	Source(s)
IUPAC Name	(3S)-3-amino-5-methylhexanoic acid hydrochloride	[4]
Synonyms	(S)-beta-3-homoleucine HCl, l-beta-homoleucine HCl	[4]
CAS Number	22818-43-5 (free acid); 96386-92-4 (HCl salt)	[4][5]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[5]
Molecular Weight	181.66 g/mol	
Appearance	White to whitish crystalline powder	[1]
Melting Point	222-224 °C	[1]
Boiling Point	249.1 ± 23.0 °C (predicted)	[1]
pKa	3.81 ± 0.10 (predicted, for carboxylic acid)	[1]
Solubility	Soluble in polar organic solvents (e.g., methanol)	[1]

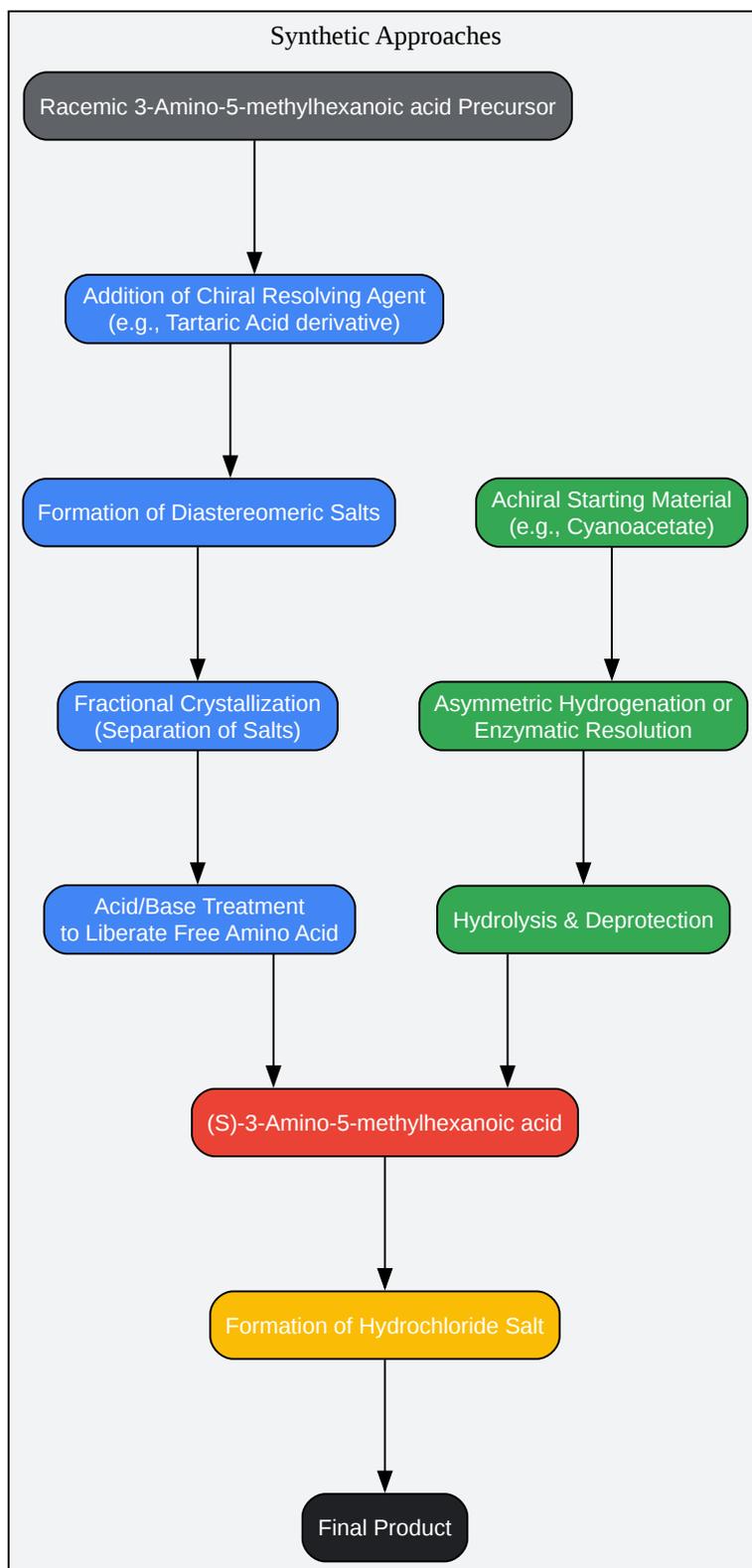
Stereoselective Synthesis: The Key to Functionality

The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the synthesis of (S)-3-Amino-5-methylhexanoic acid requires precise control over its stereochemistry. Methodologies are broadly categorized into two approaches: resolution of a racemic mixture or direct asymmetric synthesis.

Synthetic Strategy Overview

The choice of synthetic route is a critical decision in process development, balancing factors such as cost, efficiency, enantiomeric purity, and environmental impact. Early-stage research

may favor flexible routes, while industrial-scale production prioritizes cost-effective and high-yield processes.



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Caption: General workflows for stereoselective synthesis.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

This classical method relies on the differential solubility of diastereomeric salts formed between the racemic amino acid and a chiral resolving agent. The choice of resolving agent and solvent system is critical and often determined empirically.

Objective: To isolate the (S)-enantiomer from a racemic mixture.

Principle: A chiral acid or base is used to form two diastereomeric salts with the racemic amino acid. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Step-by-Step Methodology:

- **Salt Formation:** Dissolve the racemic 3-Amino-5-methylhexanoic acid in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a derivative of tartaric acid).
- **Crystallization:** Heat the solution to ensure complete dissolution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt. The less soluble salt will precipitate out of the solution.
- **Isolation:** Filter the crystalline solid and wash it with a small amount of cold solvent to remove impurities.^[6] The mother liquor, now enriched in the other diastereomer, can be retained for further processing.
- **Liberation of Free Amino Acid:** Dissolve the isolated diastereomeric salt in water. Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and liberate the free enantiomerically enriched amino acid.
- **Purification:** Extract the desired enantiomer using an appropriate organic solvent or induce precipitation by adjusting the pH to its isoelectric point.

- Salt Formation (Final Step): Dissolve the purified (S)-amino acid in a solvent like isopropanol and treat with an equivalent amount of hydrochloric acid to precipitate the final hydrochloride salt, which is then filtered and dried.[7]

Analytical Characterization and Quality Control

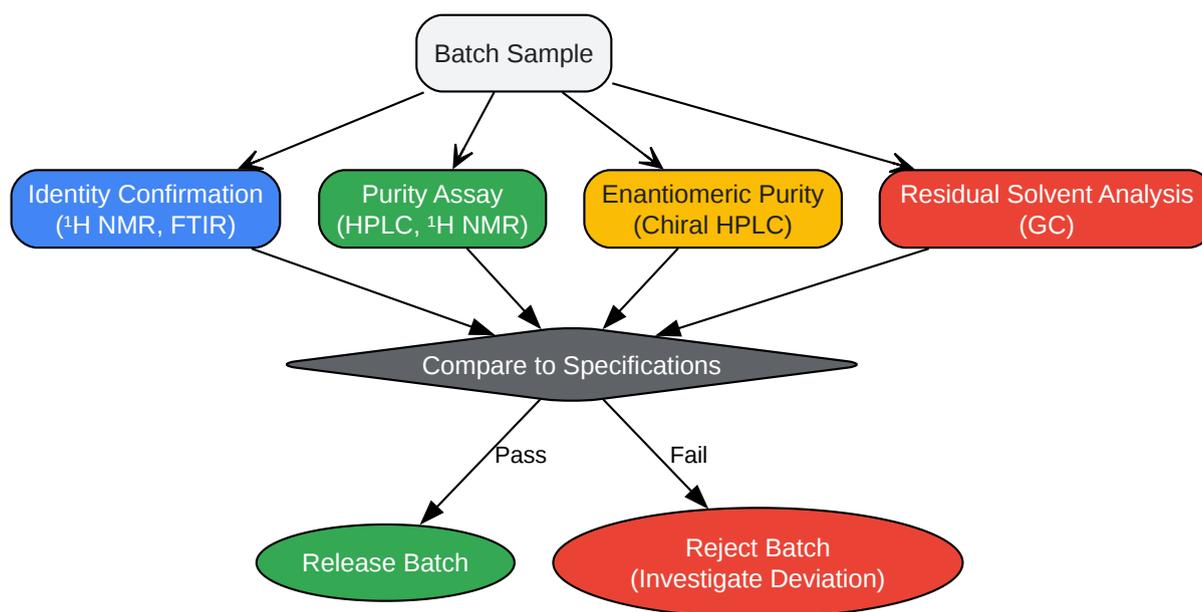
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final product. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality profile.

Core Analytical Techniques

Technique	Purpose	Expected Observations
^1H NMR	Structural confirmation and purity assessment	Characteristic peaks for the isobutyl group protons, the methine proton at the chiral center (C3), and the adjacent methylene protons.[8]
^{13}C NMR	Carbon skeleton confirmation	Distinct signals for each of the seven unique carbon atoms in the molecule.
Chiral HPLC	Determination of enantiomeric purity (e.e.)	Separation of the (S) and (R) enantiomers into two distinct peaks, allowing for quantification of their ratio.
FTIR	Functional group identification	Characteristic absorption bands for N-H (amine salt), C=O (carboxylic acid), and O-H bonds.
Mass Spectrometry	Molecular weight confirmation	Detection of the molecular ion peak corresponding to the mass of the free amino acid.

Quality Control Workflow

A systematic workflow ensures that each batch of (S)-3-Amino-5-methylhexanoic acid hydrochloride meets the stringent requirements for pharmaceutical use.



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Caption: Standard quality control workflow for analytical validation.

Applications in Pharmaceutical Development

The principal application of (S)-3-Amino-5-methylhexanoic acid hydrochloride is as a high-value intermediate in drug synthesis.[1] Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), which is essential for achieving the desired pharmacological effect and minimizing potential side effects associated with the incorrect enantiomer.

While often associated with Pregabalin, it serves more broadly as a precursor for various GABA analogues and neuropeptide drugs.[1][3] These classes of drugs are vital for treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[9][10] The isobutyl group mimics the side chain of the natural amino acid L-leucine, which can be a key structural motif for interaction with biological targets.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain the integrity of the compound.

- **Hazard Identification:** The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It may be harmful if swallowed.[5][11]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, should be worn at all times.[12]
- **Handling:** Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][12] Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5] It is typically stored at room temperature.

Conclusion

(S)-3-Amino-5-methylhexanoic acid hydrochloride is more than just a chemical reagent; it is a crucial enabling component in the synthesis of stereochemically pure pharmaceuticals. Its value is intrinsically linked to the chirality at its C3 position. A thorough understanding of its properties, synthetic routes, and analytical validation is paramount for any researcher or organization involved in the development of drugs targeting the central nervous system. The methodologies and data presented in this guide provide a solid foundation for the effective and safe utilization of this important chiral building block.

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